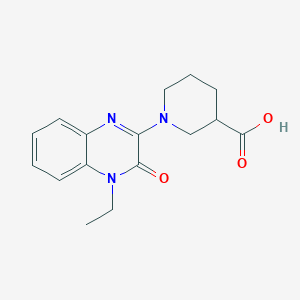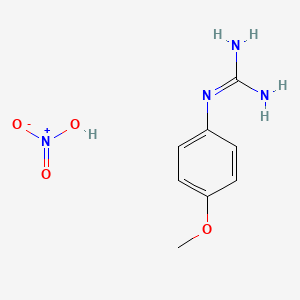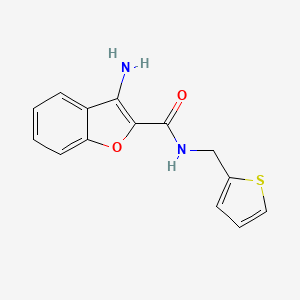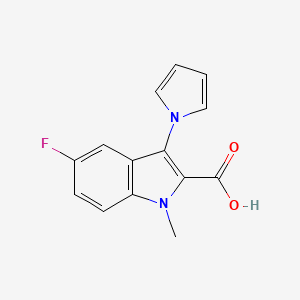![molecular formula C17H15NO2S B1392588 6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid CAS No. 1243075-84-4](/img/structure/B1392588.png)
6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid
Descripción general
Descripción
The compound “6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid” is likely to be an organic molecule. It appears to contain an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 3-position with a (4-methylphenyl)thio group and at the 6-position with a methyl group. Additionally, a carboxylic acid group is present at the 2-position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring system, a (4-methylphenyl)thio substituent, a methyl substituent, and a carboxylic acid group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make this compound acidic. The compound’s solubility would depend on the specific intermolecular interactions it can form .Aplicaciones Científicas De Investigación
Indole Synthesis
6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid is an indole derivative, a compound that has inspired organic chemists for over a century. Indoles are synthesized through various methods, categorized into nine types based on the bond formation in the five-membered ring. Significant contributions in each category highlight the continued innovation in indole synthesis, which is crucial for developing novel compounds with potential applications in various scientific fields (Taber & Tirunahari, 2011).
Biocatalyst Inhibition and Drug Synthesis
Biocatalyst Inhibition
Carboxylic acids, a group to which the compound belongs, are known for their microbial inhibitory properties, which are significant enough to be used as food preservatives. This knowledge is fundamental in identifying strategies to increase microbial robustness, especially in the context of industrial fermentation processes where carboxylic acids are utilized (Jarboe et al., 2013).
Drug Synthesis Applications
Levulinic acid (LEV), with functional groups similar to carboxylic acids, showcases versatility in drug synthesis. It's used as a raw material for drug synthesis, in creating derivatives for specific drug synthesis, and in modifying chemical reagents. This flexibility, cost-effectiveness, and potential in medicine, such as in cancer treatment, highlight the significant role of carboxylic acids and their derivatives in pharmaceutical research and development (Zhang et al., 2021).
Chemical Reactions and Drug Development
Knoevenagel Condensation in Anticancer Agents
The Knoevenagel condensation process is crucial in generating α, β-unsaturated ketones/carboxylic acids. This reaction is instrumental in developing biologically active molecules, with many products exhibiting significant anticancer activity. This highlights the importance of carboxylic acids and their derivatives in synthesizing compounds for potential therapeutic use (Tokala et al., 2022).
Bioisosteres for Improved Drug Design
Novel carboxylic acid bioisosteres are being developed to overcome toxicity, metabolic stability, and membrane diffusion issues associated with carboxylic acid-containing drugs. This advancement signifies the ongoing innovation in medicinal chemistry, aiming to create compounds with improved pharmacological profiles, further emphasizing the significance of carboxylic acids in drug design and development (Horgan & O’ Sullivan, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Indole derivatives have been known to influence a variety of biochemical pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
The compound’s molecular weight (19627) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been shown to exert anti-inflammatory, anti-cancer, and neuroprotective effects .
Action Environment
The action, efficacy, and stability of 6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s melting point is between 67-71 °C, suggesting that it is stable at physiological temperatures .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-10-3-6-12(7-4-10)21-16-13-8-5-11(2)9-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBPHDMHAPCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)




![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)


